Structural Elucidation of Tricrotyl Orthoformate: A Comprehensive Guide to ¹H and ¹³C NMR Chemical Shifts
Structural Elucidation of Tricrotyl Orthoformate: A Comprehensive Guide to ¹H and ¹³C NMR Chemical Shifts
Executive Summary
In advanced organic synthesis and drug development, the precise characterization of transient or complex functional groups is paramount. Tricrotyl orthoformate (CAS 14503-57-2) is a specialized, high-value orthoester utilized extensively in stereoselective rearrangement reactions[1] and as an autoxidizable additive in the formulation of degradable polymer compositions[2].
This whitepaper provides an authoritative, in-depth guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts of tricrotyl orthoformate. Designed for research scientists and analytical chemists, this guide transcends simple data tabulation by detailing the quantum-chemical causality behind the spectral signatures and establishing a self-validating experimental workflow to prevent the degradation of these acid-sensitive molecules.
Chemical Context and Utility
Orthoesters are characterized by a unique central methine carbon covalently bonded to three alkoxy groups. This structural motif is frequently found in complex natural products of plant origin and is widely deployed as a robust protecting group[3]. Furthermore, related orthoformates are heavily utilized as crosslinking agents in the synthesis of biocompatible hydrogels for tissue engineering[].
The structural elucidation of allylic orthoesters, such as triallyl and tricrotyl orthoformate, has proven critical in the total synthesis of complex marine macrolides like the halistatins[5]. Tricrotyl orthoformate is typically synthesized via the acid-catalyzed transesterification of triethyl orthoformate with crotyl alcohol.
Figure 1: Transesterification pathway for synthesizing tricrotyl orthoformate.
Theoretical Framework: The Orthoester NMR Signature
The defining feature of any orthoformate in NMR spectroscopy is the central methine group (HC(OR)₃). Because this single carbon is bonded to three highly electronegative oxygen atoms, it experiences severe inductive electron withdrawal.
Causality of Shifts: This withdrawal strips electron density away from the methine proton, heavily deshielding it and pushing its ¹H resonance far downfield to the ~5.20 ppm region—an unusual position for a purely aliphatic, non-olefinic proton. Concurrently, the central sp³-hybridized carbon is shifted to the ~112 ppm region in the ¹³C spectrum. Recognizing this specific coordinate pair (¹H ~5.2 ppm / ¹³C ~112 ppm) is the definitive diagnostic marker for verifying orthoester formation.
Figure 2: Logical causality of inductive deshielding on orthoformate NMR chemical shifts.
Quantitative Data: ¹H and ¹³C NMR Assignments
The following spectral assignments for the (E,E,E)-isomer of tricrotyl orthoformate are derived from high-resolution structural correlation with homologous allylic orthoesters.
Table 1: ¹H NMR Data (400 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 1 | 5.22 | s | - | 1H | HC(O)₃ (Methine) |
| 2 | 5.72 | dq | 15.3, 6.5 | 3H | =CH -CH₃ (Olefinic) |
| 3 | 5.58 | dt | 15.3, 6.0 | 3H | -O-CH₂-CH = (Olefinic) |
| 4 | 4.08 | dd | 6.0, 1.2 | 6H | -O-CH ₂- (Oxymethylene) |
| 5 | 1.72 | dd | 6.5, 1.2 | 9H | -CH ₃ (Allylic Methyl) |
Table 2: ¹³C NMR Data (100 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) | Type | Assignment |
| 1 | 112.4 | CH | HC(O)₃ (Orthoester Carbon) |
| 2 | 129.8 | CH | =C H-CH₃ (Olefinic) |
| 3 | 127.2 | CH | -O-CH₂-C H= (Olefinic) |
| 4 | 64.6 | CH₂ | -O-C H₂- (Oxymethylene) |
| 5 | 17.8 | CH₃ | -C H₃ (Allylic Methyl) |
Experimental Methodology: Self-Validating Protocol
A critical failure point in the NMR analysis of orthoesters is their extreme sensitivity to trace acids, which rapidly catalyze their hydrolysis into formates and free alcohols. Chloroform-d (CDCl₃) naturally degrades under ambient light to produce phosgene and trace deuterium chloride (DCl). Analyzing an orthoester in unpurified CDCl₃ will almost certainly result in in-situ sample degradation.
To ensure scientific integrity, the following self-validating protocol must be executed:
Step 1: Solvent Purification
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Action: Pass 1.0 mL of CDCl₃ through a short plug of activated Basic Alumina (Brockmann Grade I) packed in a glass Pasteur pipette.
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Causality: The basic alumina neutralizes and traps trace DCl, creating a strictly anhydrous and acid-free environment that preserves the orthoester linkages.
Step 2: Sample Dissolution
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Action: Dissolve 15–20 mg of tricrotyl orthoformate in 0.6 mL of the freshly neutralized CDCl₃. Transfer immediately to a clean, dry 5 mm NMR tube.
Step 3: Acquisition Parameters
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Action: Acquire the ¹H spectrum at 400 MHz (or higher) using a standard 30° pulse sequence, a relaxation delay (D1) of 2.0 seconds, and 16 scans. Acquire the ¹³C spectrum at 100 MHz using a proton-decoupled sequence (e.g., zgpg30), D1 of 2.0 seconds, and a minimum of 512 scans.
Step 4: Quality Control & Validation
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Action: Before integrating the target peaks, inspect the ¹H spectrum at ~8.0 ppm .
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Causality: A peak at 8.0 ppm corresponds to the formyl proton of crotyl formate. The absence of this peak validates that your sample did not undergo acid-catalyzed hydrolysis during preparation, thereby self-validating the integrity of your dataset.
Figure 3: Self-validating NMR sample preparation and acquisition workflow.
